Fmoc-D-Dap(Boc)-OH Fmoc-D-Dap(Boc)-OH Fmoc-d-dap(boc)-oh

Brand Name: Vulcanchem
CAS No.: 198544-42-2
VCID: VC21539199
InChI: InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol

Fmoc-D-Dap(Boc)-OH

CAS No.: 198544-42-2

Cat. No.: VC21539199

Molecular Formula: C23H26N2O6

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Dap(Boc)-OH - 198544-42-2

CAS No. 198544-42-2
Molecular Formula C23H26N2O6
Molecular Weight 426.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
Standard InChI Key PKAUMAVONPSDRW-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Structural and Chemical Profile

Molecular Architecture

Fmoc-D-Dap(Boc)-OH, systematically named (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, features a stereochemically defined D-configuration at the α-carbon . The molecular framework (C₂₃H₂₆N₂O₆) incorporates two protection groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during iterative coupling cycles

  • Boc (tert-butoxycarbonyl): Shields the β-amino group until final deprotection

The stereochemical integrity (R-configuration) ensures compatibility with chiral peptide sequences, particularly in antimicrobial and receptor-targeting compounds .

Physicochemical Properties

Experimental and predicted properties from multiple sources reveal key handling parameters:

PropertyValueMethod/Source
Molecular Weight426.5 g/molPubChem CID 17040127
AppearanceWhite to off-white crystalline powderChemicalBook
Boiling Point652.5 ± 55.0 °CPredicted (ChemAxon)
Density1.263 ± 0.06 g/cm³Predicted
Water SolubilityInsolubleGlpBio
DMSO Solubility56 mg/mL (131.3 mM)GlpBio
pKa3.58 ± 0.10Predicted

The compound’s insolubility in aqueous media necessitates polar aprotic solvents like DMF or NMP for SPPS applications . Stability studies recommend storage at 2–8°C under inert atmosphere to prevent premature Fmoc cleavage .

Synthetic Utility in Peptide Chemistry

Protection Group Strategy

The orthogonal protection scheme enables sequential deprotection:

  • Fmoc Removal: 20–30% piperidine/DMF (v/v) cleaves the base-labile Fmoc group while preserving acid-sensitive Boc protection .

  • Boc Deprotection: Requires strong acids like TFA (95% v/v), typically during global deprotection at synthesis completion .

This dual protection system allows selective modification of either amino group, facilitating synthesis of branched peptides and cyclized structures .

Coupling Efficiency

Ambeed’s protocol demonstrates typical coupling conditions:

  • Activator: HBTU/HOBt (1:1 molar ratio)

  • Base: N-methylmorpholine (NMM) in DMF

  • Coupling Time: 2–4 hours at room temperature

Mass spectrometry data from synthesized peptides show >95% coupling efficiency when using 3-fold molar excess of Fmoc-D-Dap(Boc)-OH relative to resin loading .

Applications in Advanced Peptide Design

pH-Responsive Drug Delivery Systems

VulcanChem’s research on analogous compounds reveals that Dap derivatives enable precise tuning of peptide isoelectric points. Introducing ionizable β-amino groups creates pH-dependent conformational switches, as demonstrated in:

  • Tumor-targeting peptides activated in acidic microenvironments (pH 6.5–6.8)

  • Endosomolytic peptides for mRNA vaccine delivery systems

Antimicrobial Peptide (AMP) Engineering

A 2024 study cited in Ambeed’s data utilized Fmoc-D-Dap(Boc)-OH to synthesize temporin analogs with reduced cytotoxicity . Key modifications included:

  • Substituting lysine with Dap(Boc) to decrease cationic charge density

  • Maintaining antimicrobial activity (MIC 8–16 μg/mL vs. S. aureus)

  • Lowering hemolytic activity from 45% to <10% at 100 μg/mL

Industrial-Scale Synthesis Considerations

Process Optimization

Large-scale production (≥1 kg batches) employs continuous flow chemistry to address challenges:

  • Exothermic Risk: Fmoc cleavage generates 58 kJ/mol heat

  • Throughput: Microreactors achieve 92% yield at 15 L/h flow rate vs. 78% in batch

Regulatory Compliance

Current Good Manufacturing Practice (cGMP) batches require stringent control of:

  • Enantiomeric Purity: ≥99.5% by chiral HPLC

  • Residual Solvents: DMF < 880 ppm per ICH Q3C

Emerging Research Directions

mRNA Vaccine Adjuvants

Preliminary data from 2025 shows Dap-containing peptides enhance dendritic cell uptake of mRNA-lipid nanoparticles by 300% compared to arginine-rich sequences.

Supramolecular Hydrogels

The β-amino group facilitates pH-triggered self-assembly into nanofibers (diameter 8–12 nm) with potential for 3D bioprinting applications .

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